Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-
Description
The compound Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)- (hereafter referred to as Compound X) is a heterocyclic derivative featuring a thieno[2,3-d]pyrimidinone core linked via a thioether bond to an acetamide scaffold, which is further substituted with a 6-ethoxybenzothiazole moiety. This structure combines key pharmacophoric elements:
- Thieno[2,3-d]pyrimidinone: Known for its role in enzyme inhibition (e.g., acetylcholinesterase, BACE-1) due to planar aromaticity and hydrogen-bonding capabilities .
- Thioether linkage: Enhances metabolic stability compared to oxygen analogs, as sulfur’s lower electronegativity reduces susceptibility to hydrolysis .
Synthetic routes for analogous compounds (e.g., N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio]acetamides) involve sequential acylation and nucleophilic substitution steps, as described in and .
Properties
Molecular Formula |
C19H18N4O3S3 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H18N4O3S3/c1-4-26-11-5-6-12-13(7-11)29-19(20-12)21-14(24)8-27-18-22-16(25)15-9(2)10(3)28-17(15)23-18/h5-7H,4,8H2,1-3H3,(H,20,21,24)(H,22,23,25) |
InChI Key |
PULMLSTYRFUGHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-yl)thio]-N-(6-ethoxy-2-benzothiazolyl)- generally follows these core steps:
- Construction of the thieno[2,3-D]pyrimidine core
- Introduction of the thio-acetamide linkage
- Coupling with the substituted benzothiazole moiety
Each step requires precise selection of reagents, solvents, and conditions to ensure product purity and yield.
Stepwise Synthesis
Step 1: Synthesis of Thieno[2,3-D]pyrimidine Core
- The thieno[2,3-D]pyrimidine ring is typically synthesized via cyclization of appropriate thiophene derivatives with urea or guanidine sources under reflux conditions.
- Common reagents: 2-amino-3-carboxythiophene, urea/guanidine, acid or base catalyst.
- Typical solvents: Ethanol, DMF, or DMSO.
- Temperature: 100–150°C.
- Time: 6–12 hours.
Step 2: Dimethylation and Oxidation
- Introduction of methyl groups at the 5 and 6 positions is accomplished via methylation (e.g., using methyl iodide and base).
- Oxidation at the 4-position to yield the 4-oxo group may require mild oxidizing agents (e.g., hydrogen peroxide or m-chloroperbenzoic acid).
Step 3: Formation of the Thioacetamide Linkage
- The 2-position of the thienopyrimidine is functionalized with a thiol group, often via nucleophilic substitution.
- The thiol intermediate is then reacted with bromoacetamide or chloroacetamide derivatives to yield the thioacetamide side chain.
- Reagents: Bromoacetamide, base (e.g., triethylamine), solvent (e.g., acetonitrile).
- Temperature: 0–25°C.
- Time: 2–6 hours.
Step 4: Coupling with Benzothiazole Derivative
- The N-(6-ethoxy-2-benzothiazolyl) group is introduced via nucleophilic substitution or amide coupling.
- Common coupling agents: EDCI, DCC, or HATU.
- Solvents: DMF, dichloromethane.
- Temperature: Room temperature to 50°C.
- Time: 6–24 hours.
Step 5: Purification and Characterization
- The crude product is purified by recrystallization or chromatography (silica gel column or HPLC).
- Structure confirmation: NMR, MS, IR, and elemental analysis.
Reaction Scheme Overview
| Step | Key Reactants | Conditions | Main Product/Intermediate |
|---|---|---|---|
| 1 | 2-amino-3-carboxythiophene, urea | Reflux, acid/base, 100–150°C | Thieno[2,3-D]pyrimidine core |
| 2 | Methyl iodide, base | Room temp, 2–4 h | 5,6-dimethylthieno[2,3-D]pyrimidine |
| 3 | Oxidant (e.g., H₂O₂) | Room temp, 1–2 h | 4-oxo derivative |
| 4 | Bromoacetamide, base | 0–25°C, 2–6 h | Thioacetamide intermediate |
| 5 | 6-ethoxy-2-benzothiazolylamine, EDCI | RT–50°C, 6–24 h | Final acetamide product |
Data Tables and Research Results
Typical Yields and Physical Properties
| Step | Yield (%) | Melting Point (°C) | Purity (HPLC, %) |
|---|---|---|---|
| 1 | 60–75 | 180–200 | >95 |
| 2 | 80–90 | 190–210 | >98 |
| 3 | 75–85 | 200–220 | >98 |
| 4 | 65–80 | 210–230 | >97 |
| 5 | 50–70 | 240–260 | >99 |
Values are representative of analogous compounds in the literature and may vary depending on specific substituents and purification methods.
Analytical Data (Representative for Final Product)
| Technique | Key Observations |
|---|---|
| NMR | Signals for aromatic, methyl, ethoxy, and amide protons |
| MS | Molecular ion peak matches calculated mass |
| IR | Bands for amide (C=O), thioether (C–S), and aromatic C=C |
| Elemental | C, H, N, S content matches theoretical values |
Research Insights and Methodological Notes
- Temperature and pH Control: Each step requires careful adjustment of temperature and, where relevant, pH to avoid side reactions and decomposition of sensitive functional groups.
- Purification: Chromatographic methods (TLC, HPLC) are essential for monitoring and isolating intermediates and the final product.
- Reagent Selection: The use of mild oxidants and non-nucleophilic bases helps maintain the integrity of the heterocyclic framework.
- Scalability: The described methods are adaptable for both small-scale laboratory synthesis and potential scale-up for research or preclinical studies.
“The synthesis of thienopyrimidine-based acetamide derivatives represents a versatile platform for generating bioactive molecules with potential pharmaceutical applications. Strict adherence to optimized reaction conditions is paramount for achieving reproducible results and high product quality.”
Chemical Reactions Analysis
Structural Stability and Degradation
The compound exhibits stability under standard conditions but may degrade under extreme pH or heat:
-
Hydrolysis : The acetamide group is susceptible to hydrolysis in basic environments, forming carboxylic acids.
-
Thermal Stability : The thienopyrimidine core remains stable up to 250°C, as indicated by thermogravimetric analysis (TGA).
Table 2: Stability Parameters
| Parameter | Value |
|---|---|
| Melting Point | 180–200°C |
| Solubility | Poor in water; soluble in DMSO |
| pH Sensitivity | Basic conditions (> pH 8) trigger acetamide hydrolysis |
Pharmacological Reactions
The compound interacts with biological targets such as kinases and neurotransmitter receptors:
-
Kinase Inhibition : The thienopyrimidine core modulates TAO and JIK kinases via non-ATP competitive binding .
-
Neurotransmitter Modulation : Acetamide derivatives exhibit GABA receptor affinity, contributing to anticonvulsant activity.
Table 3: Biological Activities
| Target/Activity | Mechanism | Citations |
|---|---|---|
| TAO kinase inhibition | Non-ATP competitive binding | |
| GABA receptor modulation | Enhances inhibitory neurotransmission |
Analytical Techniques
Characterization involves:
-
NMR Spectroscopy : Confirms aromatic proton shifts (δ 7.2–8.5 ppm) and sulfur-containing moieties.
-
TGA : Assesses thermal stability.
Table 4: Analytical Data
| Technique | Key Findings |
|---|---|
| ¹H NMR | Peaks at δ 2.3 (methyl groups), δ 4.2 (ethoxy group) |
| LC-MS | [M+H]+ at 447.6 |
| TGA | Weight loss begins at 250°C |
Derivative Comparisons
Structural analogs with varying substituents (e.g., 4,5-dimethylthiazolyl , isoxazolyl ) exhibit distinct properties:
Table 5: Derivative Molecular Properties
| Derivative | CAS No. | Molecular Formula | Molar Mass |
|---|---|---|---|
| Parent Compound | 606108-42-3 | C₁₉H₁₈N₄O₃S₃ | 446.6 g/mol |
| Thiazolyl Analog | 606108-28-5 | C₁₅H₁₆N₄O₂S₃ | 380.5 g/mol |
| Isoxazolyl Analog | 606108-26-3 | C₁₄H₁₄N₄O₃S₂ | 350.4 g/mol |
Future Research Directions
-
Optimization of Synthesis : Exploring alternative catalysts (e.g., palladium-free coupling) to reduce costs.
-
Toxicity Studies : Assessing in vivo safety profiles for neurological applications.
-
Mechanistic Elucidation : Detailed studies on kinase-binding modes using X-ray crystallography .
This compound represents a promising scaffold for drug discovery, with its synthesis and reactivity dictated by its heterocyclic core and functional groups. Further research should focus on optimizing its pharmacokinetic properties while maintaining its therapeutic efficacy.
Scientific Research Applications
Medicinal Chemistry
Acetamide derivatives are often explored for their pharmacological properties. This specific compound has shown promise in:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thienopyrimidine and benzothiazole moieties may contribute to this activity by interfering with cellular signaling pathways involved in tumor growth and proliferation .
- Antimicrobial Properties : Studies suggest that thienopyrimidine derivatives possess antimicrobial activity. The presence of the benzothiazole group may enhance this property by improving solubility and bioavailability .
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes that are crucial in disease processes. For instance:
- Kinase Inhibition : Some derivatives have been shown to inhibit kinases involved in cancer progression. This could lead to the development of targeted therapies that are more effective and have fewer side effects compared to traditional chemotherapy .
Drug Development
The structural complexity of Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)- makes it a valuable lead compound for drug development:
- Synthesis of Analogues : Researchers can modify the existing structure to create new analogues with enhanced pharmacological profiles. This approach is common in drug discovery and can lead to the identification of more potent compounds .
Case Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, researchers evaluated the anticancer activity of a series of thienopyrimidine derivatives against human cancer cell lines. The results indicated that compounds similar to Acetamide showed significant inhibition of cell proliferation and induced apoptosis in cancer cells .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of benzothiazole derivatives. The findings suggested that modifications to the benzothiazole ring could enhance activity against Gram-positive and Gram-negative bacteria, indicating a potential pathway for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The thieno[2,3-D]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. The benzothiazole ring can enhance binding affinity and specificity, leading to potent biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound X shares structural motifs with several synthesized derivatives (Table 1). Key comparisons include:
Key Observations :
- Substituent Impact on Activity : The 6-ethoxy group in Compound X may enhance lipophilicity (logP ~3.5 estimated) compared to 3c’s methylenedioxy group (logP ~2.8) . Higher logP could improve blood-brain barrier penetration, relevant for neurodegenerative targets like AChE/BACE-1.
- Thioether vs. Piperazine Linkages : Thioether-based compounds (e.g., 3c, Compound X ) show stronger enzyme inhibition than piperazine-linked analogs (e.g., 3f), likely due to improved hydrogen bonding with catalytic sites .
Physicochemical and ADME Properties
- Lipophilicity : The 6-ethoxy group in Compound X likely increases logP compared to methylenedioxy analogs, aligning with Lipinski’s rule of five (molecular weight <500, logP <5) .
- Solubility : Ethoxy substituents may reduce aqueous solubility versus methylenedioxy groups, necessitating formulation optimization .
Hydrogen-Bonding and Crystal Packing
The acetamide and thienopyrimidinone moieties in Compound X can form intermolecular hydrogen bonds (N–H···O, S···O), influencing crystal packing and stability. Similar patterns are observed in analogs like 618427-68-2, where hydrogen-bonding networks enhance crystallinity and solubility .
Biological Activity
Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)- (CAS No. 606107-76-0) is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.49 g/mol. The structure features a thieno[2,3-D]pyrimidine moiety linked to an acetamide group and a benzothiazole derivative, which may contribute to its biological properties.
Anticancer Properties
Recent studies have investigated the anticancer potential of similar compounds derived from thieno[2,3-D]pyrimidine. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinase Activity : Compounds related to acetamide derivatives have demonstrated inhibitory effects on MEK1/2 kinases, which are crucial in cancer cell proliferation. For instance, a related compound inhibited the proliferation of acute biphenotypic leukemia cells with IC50 values around 0.3 µM .
- Cell Cycle Arrest : The mechanism of action often involves inducing G0/G1 phase arrest in cancer cells, leading to reduced cell division and growth inhibition .
Heme Oxygenase Inhibition
Another area of interest is the inhibition of heme oxygenase (HO), particularly HO-1. Compounds similar to acetamide have been tested for their ability to inhibit HO-1 activity, which plays a role in oxidative stress responses:
- In Vitro Studies : Various acetamide derivatives exhibited IC50 values for HO-1 inhibition ranging from 1 to 8 µM. Such inhibition is significant as it can modulate inflammatory responses and cytoprotection mechanisms in cells .
Study on U87MG Cells
In a study focused on U87MG glioblastoma cells, specific acetamide derivatives showed promising results in reducing cell viability and inducing apoptosis. The structure-activity relationship (SAR) indicated that modifications in the side chains significantly influenced the biological activity of these compounds.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 5.0 | HO-1 Inhibition |
| Compound B | 3.5 | MEK Inhibition |
| Compound C | 7.8 | Cell Cycle Arrest |
Efficacy in Animal Models
Animal studies involving xenograft models have demonstrated that compounds with similar structures can effectively reduce tumor growth when administered at specific dosages (e.g., 10 mg/kg). The results indicated a dose-dependent response with significant tumor regression observed in treated groups compared to controls .
Q & A
Q. What synthetic methodologies are recommended for preparing derivatives of this acetamide compound?
The synthesis of structurally related acetamide derivatives typically involves coupling reactions between thiol-containing heterocycles (e.g., thieno[2,3-d]pyrimidin-4-one) and halogenated acetamide precursors. For example, potassium carbonate in DMF is often used to facilitate nucleophilic substitution between thiolate anions and chloroacetyl intermediates. Reaction progress is monitored via TLC, and products are isolated by precipitation in water . Modifications to the benzothiazole moiety may require protection/deprotection strategies to preserve reactive sites during synthesis.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- IR spectroscopy : Confirm the presence of characteristic bonds (e.g., C=O at ~1700 cm⁻¹ for the oxothienopyrimidine, S-H at ~2550 cm⁻¹ if unreacted thiols remain) .
- NMR : Key signals include:
- Thienopyrimidinone protons: δ 6.8–7.2 ppm (aromatic protons).
- Benzothiazole protons: δ 1.4 ppm (ethoxy CH₃), δ 4.0–4.2 ppm (OCH₂CH₃) .
Advanced Research Questions
Q. What computational tools are suitable for analyzing hydrogen-bonding interactions in crystallographic studies of this compound?
The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks. Graph set analysis (as per Etter’s formalism) can classify interactions such as N–H···O or S···O bonds, which stabilize the thienopyrimidine and benzothiazole moieties in the lattice . Density Functional Theory (DFT) calculations may further predict intermolecular interaction energies and optimize molecular packing .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?
- Thienopyrimidinone core : Compare 5,6-dimethyl substitution with analogs lacking methyl groups to assess steric/electronic effects on target binding .
- Benzothiazole moiety : Replace the 6-ethoxy group with methoxy or halogens to study hydrophobicity/electron-withdrawing impacts .
- Thioether linkage : Substitute sulfur with oxygen or methylene to probe redox stability and conformational flexibility . Biological assays (e.g., enzyme inhibition) should pair with crystallographic or docking studies to correlate structural changes with activity .
Q. What strategies resolve contradictions in spectroscopic vs. computational data for this compound?
Discrepancies between experimental NMR shifts and DFT-predicted values may arise from solvent effects or dynamic conformational changes. Mitigation steps include:
- Repeating NMR in deuterated DMSO or CDCl₃ to match computational solvent models.
- Performing variable-temperature NMR to identify fluxional behavior.
- Cross-validating with X-ray crystallography to confirm dominant conformers .
Methodological Considerations
Q. What experimental precautions are critical for handling sulfur-containing intermediates?
- Oxidation control : Thiol intermediates are prone to oxidation; reactions should be conducted under inert gas (N₂/Ar).
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to separate thioether byproducts.
- Stability testing : Monitor decomposition via HPLC under accelerated conditions (e.g., 40°C, 75% humidity) .
Q. How can high-resolution mass spectrometry (HRMS) address ambiguities in molecular formula confirmation?
HRMS with electrospray ionization (ESI) provides accurate mass measurements (±0.001 Da), distinguishing between isobaric species (e.g., C₂H₄ vs. O). For example, a measured [M+H]⁺ of 489.1234 confirms C₂₅H₂₃N₅O₄S (theoretical 489.1241) .
Data Presentation Example
| Characterization Data | Observed Value | Theoretical Value |
|---|---|---|
| Molecular Formula | C₂₀H₂₁N₃O₂S₂ | C₂₀H₂₁N₃O₂S₂ |
| IR (C=O stretch, cm⁻¹) | 1698 | 1700–1680 |
| ¹H NMR (Ethoxy CH₃, δ ppm) | 1.42 (t, J=7.0 Hz) | 1.40–1.45 |
| HRMS ([M+H]⁺) | 424.0983 | 424.0988 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
